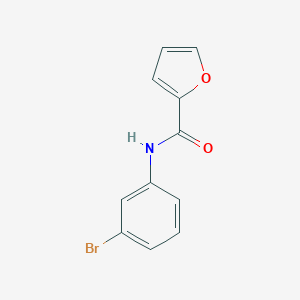

N-(3-bromophenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

19771-82-5 |

|---|---|

Molecular Formula |

C11H8BrNO2 |

Molecular Weight |

266.09 g/mol |

IUPAC Name |

N-(3-bromophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |

InChI Key |

LEMAIDTUROCEKC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-(3-bromophenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound N-(3-bromophenyl)furan-2-carboxamide. This molecule holds potential for further investigation in drug discovery and development due to the known biological activities of the furan-2-carboxamide scaffold. This document outlines a detailed synthetic protocol, summarizes key characterization data, and provides a visual representation of the synthesis workflow.

Synthesis of this compound

The synthesis of this compound is readily achieved through the acylation of 3-bromoaniline with furan-2-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-bromoaniline attacks the carbonyl carbon of furan-2-carbonyl chloride, leading to the formation of the amide bond. Triethylamine is utilized as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

Materials:

-

3-bromoaniline

-

Furan-2-carbonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

To the cooled and stirring solution, add furan-2-carbonyl chloride (1.0 equivalent) dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

This protocol is adapted from the synthesis of the regioisomeric N-(4-bromophenyl)furan-2-carboxamide and is expected to provide a good yield of the desired product.[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and reported analytical data for this compound.

| Analysis | Expected/Reported Data |

| Molecular Formula | C₁₁H₈BrNO₂[2] |

| Molecular Weight | 266.09 g/mol |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. |

| ¹H NMR | Expected signals for aromatic protons on both the bromophenyl and furan rings, as well as a characteristic downfield signal for the amide proton (N-H). |

| ¹³C NMR | Expected signals for all 11 carbon atoms, including the carbonyl carbon of the amide group and the carbon atoms of the aromatic rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ at m/z 265.98113.[2] |

Note: Specific experimental data for this compound is not widely available in the searched literature. The data presented is based on general principles of spectroscopy for similar compounds and predicted values.

Potential Biological Activity

While specific biological studies on this compound are not extensively reported, the furan-2-carboxamide scaffold is a known pharmacophore present in various compounds with diverse biological activities. Derivatives of N-phenylfuran-2-carboxamide have been investigated for their potential as:

-

Antimicrobial agents: Several studies have demonstrated the antibacterial and antifungal properties of related furan-2-carboxamide derivatives.

-

Anticancer agents: The cytotoxic effects of some N-aryl furan-derived compounds against various cancer cell lines have been reported.

-

Enzyme inhibitors: The structural motif is also found in molecules designed to inhibit specific enzymes.

Further research is warranted to explore the specific biological profile of this compound.

Visualizing the Synthesis Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the synthesis of this compound.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further experimental work is encouraged to fully elucidate its chemical properties and biological activity.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Physicochemical Properties and Biological Evaluation of N-(3-bromophenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(3-bromophenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages predictive data and detailed experimental findings for the closely related isomer, N-(4-bromophenyl)furan-2-carboxamide, to offer a thorough profile. This guide includes key physicochemical data, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological activities, particularly as an antimicrobial agent. The information is intended to support further research and development of furan-2-carboxamide derivatives as potential therapeutic agents.

Introduction

Furan-2-carboxamides are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold for the development of novel therapeutic agents. The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition and interaction with biological targets. The inclusion of a substituted phenyl ring, in this case, a 3-bromophenyl group, allows for the modulation of the molecule's lipophilicity, electronic properties, and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific derivative, this compound, providing a detailed examination of its chemical and physical characteristics.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key identifiers and predicted physicochemical properties for this compound, alongside the experimental data for its isomer, N-(4-bromophenyl)furan-2-carboxamide, for comparative purposes.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₈BrNO₂ | PubChem |

| Molecular Weight | 266.09 g/mol | PubChem |

| SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 | PubChem |

| InChI | InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | PubChem |

| InChIKey | LEMAIDTUROCEKC-UHFFFAOYSA-N | PubChem |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | This compound (Predicted) | N-(4-bromophenyl)furan-2-carboxamide (Experimental) | Source |

| Melting Point | 119-124 °C | 257–260 °C | PubChem (Predicted) /[1] |

| logP (Octanol/Water) | 2.8 | Not Available | PubChem |

| pKa (most acidic) | 12.89 | Not Available | PubChem |

| pKa (most basic) | -2.8 | Not Available | PubChem |

| Solubility | Not Available | Not Available | - |

Disclaimer: The experimental data provided in this table is for the isomeric compound N-(4-bromophenyl)furan-2-carboxamide and should be used as a reference with caution for this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of furan-2-carboxamide derivatives, adapted from methodologies reported for the 4-bromo isomer.[1]

Synthesis of this compound

This protocol describes a general method for the amidation reaction between an aniline and a furan-2-carbonyl chloride.

Materials:

-

3-bromoaniline

-

Furan-2-carbonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

References

N-(3-bromophenyl)furan-2-carboxamide: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data, synthesis, and potential biological significance of furan-2-carboxamide derivatives, with a focus on N-(3-bromophenyl)furan-2-carboxamide. Due to the limited availability of specific spectral data for the 3-bromo isomer, representative data for the closely related N-(4-bromophenyl)furan-2-carboxamide is presented as a reference.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for N-(4-bromophenyl)furan-2-carboxamide, a structural isomer of the target compound. This data serves as a valuable reference for the characterization of related compounds.

Table 1: ¹H NMR Spectral Data of N-(4-bromophenyl)furan-2-carboxamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.31 | s | - | 1H | NH |

| 7.94 | dd | 1.6, 0.6 | 1H | Furan H |

| 7.79–7.68 | m | - | 2H | Phenyl H |

| 7.52 | d | 8.9 | 2H | Phenyl H |

| 7.33 | dd | 3.5, 0.6 | 1H | Furan H |

| 6.70 | dd | 3.5, 1.7 | 1H | Furan H |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data of N-(4-bromophenyl)furan-2-carboxamide

| Chemical Shift (δ) ppm | Assignment |

| 156.71 | C=O |

| 147.72 | Furan C |

| 146.38 | Furan C |

| 138.41 | Phenyl C |

| 138.16 | Phenyl C |

| 131.94 | Phenyl C |

| 122.70 | Phenyl C |

| 115.55 | Furan C |

| 112.71 | Furan C |

Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which can be adapted for the synthesis of this compound by substituting 4-bromoaniline with 3-bromoaniline.[1]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide [1]

-

Reaction Setup: A clean and dried Schlenk flask is charged with 4-bromoaniline (1.0 eq., 2.30 mmol) and 15 mL of dry dichloromethane (DCM).

-

Addition of Base: Triethylamine (1.0 eq., 2.30 mmol) is added to the reaction mixture.

-

Cooling: The flask is placed in an ice bath to cool the mixture to 0 °C.

-

Addition of Acyl Chloride: Furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) is added to the stirred reaction mixture.

-

Reaction: The reaction is allowed to proceed at room temperature for 18 hours.

-

Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization to yield the final product.

Potential Biological Signaling Pathways

Furan-2-carboxamide derivatives have been investigated for a range of biological activities, including as anticancer and antibacterial agents. The following diagrams illustrate potential mechanisms of action.

Caption: Workflow for the synthesis and analysis of this compound.

Caption: Proposed anticancer mechanism of furan-2-carboxamide derivatives.[2]

Caption: Proposed antibiofilm mechanism of furan-2-carboxamide derivatives against P. aeruginosa.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-(3-bromophenyl)furan-2-carboxamide. This document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis of this compound, which is of interest in medicinal chemistry and materials science.

Core Data Presentation: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 3400 | N-H stretch | Amide | Medium to Strong |

| 3100 - 3150 | C-H stretch | Aromatic (Phenyl & Furan) | Medium to Weak |

| ~1660 | C=O stretch (Amide I) | Amide | Strong |

| 1580 - 1620 | C=C stretch | Aromatic (Phenyl & Furan) | Medium to Strong |

| ~1530 | N-H bend (Amide II) | Amide | Medium |

| 1400 - 1500 | C-C stretch | Aromatic (Phenyl & Furan) | Medium |

| 1200 - 1300 | C-N stretch | Amide | Medium |

| 1000 - 1100 | C-O-C stretch | Furan Ring | Medium |

| 700 - 800 | C-H out-of-plane bend | Aromatic (Phenyl & Furan) | Strong |

| 500 - 600 | C-Br stretch | Bromophenyl | Medium to Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of solid and liquid samples with minimal preparation.[6][7][8] The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound powder.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[7]

-

-

Sample Preparation and Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the powder and the crystal surface. This is crucial for obtaining a strong signal.[6]

-

-

Spectral Data Collection:

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer's software to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other necessary data processing as required.

-

Identify and label the characteristic absorption bands and compare them with the expected frequencies. The region below 1400 cm⁻¹ is known as the "fingerprint region" and can be used for detailed comparison with reference spectra.[11]

-

-

Cleaning:

-

After the measurement, retract the pressure clamp and carefully remove the powder sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened soft tissue to prepare for the next measurement.[6]

-

Visualization of Experimental and Analytical Workflow

To further clarify the process, the following diagrams illustrate the logical flow of the experimental and data analysis procedures.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. agilent.com [agilent.com]

- 7. s4science.at [s4science.at]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. 2.2.14. Attenuated Total Reflectance (ATR)–Fourier-Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]

- 10. 3.3.7. Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectroscopy [bio-protocol.org]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Technical Guide: On the Crystal Structure of N-(3-bromophenyl)furan-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview concerning the crystal structure of N-(3-bromophenyl)furan-2-carboxamide. As of the date of this publication, a definitive, experimentally determined crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, this guide furnishes detailed experimental protocols for the synthesis of a closely related isomer and a representative analysis of a similar molecular structure, N-(4-bromophenyl)pyrazine-2-carboxamide, to serve as a reference for researchers in the field. The methodologies for single-crystal X-ray diffraction and a generalized workflow are also presented to guide future studies on the title compound.

Introduction

N-phenyl-furan-2-carboxamide derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The specific arrangement of atoms in the solid state, or crystal structure, is of paramount importance as it dictates many of a material's physical and chemical properties, including solubility, stability, and bioavailability. Understanding the three-dimensional structure of this compound is therefore crucial for its development in pharmaceutical applications. This guide provides pertinent information to facilitate research into the crystal structure of this compound.

Synthesis Protocol

While a specific protocol for this compound is not available in the cited literature, the synthesis of its isomer, N-(4-bromophenyl)furan-2-carboxamide, has been well-documented and is presented here as a highly analogous and adaptable method.[1] The synthesis would proceed by reacting furan-2-carbonyl chloride with 3-bromoaniline.

2.1. Synthesis of this compound (Proposed)

A proposed synthesis based on the protocol for the 4-bromo isomer is as follows:

-

To a clean, dry Schlenk flask, add 3-bromoaniline (1.0 eq., 2.30 mmol) and 15 mL of dry dichloromethane (DCM).

-

Add triethylamine (1.0 eq., 2.30 mmol) to the reaction mixture.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) to the stirred reaction mixture.

-

Allow the reaction to proceed at room temperature for 18 hours.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be purified by standard chromatographic techniques.

Crystallographic Data (Illustrative Example)

As no crystallographic data exists for the title compound, we present the data for a related structure, N-(4-bromophenyl)pyrazine-2-carboxamide, to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[2]

Table 1: Crystal Data and Structure Refinement for N-(4-bromophenyl)pyrazine-2-carboxamide. [2]

| Parameter | Value |

| Empirical formula | C₁₁H₈BrN₃O |

| Formula weight | 278.11 |

| Temperature | 120 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Triclinic |

| Space group | P -1 |

| Unit cell dimensions | |

| a | 5.8396 (4) Å |

| b | 7.3317 (7) Å |

| c | 13.3362 (12) Å |

| α | 101.670 (4)° |

| β | 96.728 (5)° |

| γ | 110.524 (5)° |

| Volume | 512.55 (8) ų |

| Z | 2 |

| Absorption coefficient (μ) | 3.99 mm⁻¹ |

| Crystal size | 0.18 × 0.10 × 0.02 mm |

Experimental Protocols

The following sections describe generalized but detailed methodologies for obtaining the crystal structure of a small organic molecule like this compound.

4.1. Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[3] Several methods can be employed for small molecules:

-

Slow Evaporation: This is the most common method. A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate slowly over days or weeks.[4]

-

Solvent Diffusion (Layering): The compound is dissolved in a small amount of a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is sparingly soluble but which is miscible with the good solvent, is carefully layered on top. Crystals may form at the interface as the solvents slowly mix.[5]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or below, causing the solubility to decrease and promoting crystallization.

4.2. X-ray Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically with dimensions > 0.1 mm) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100-120 K) to reduce thermal motion of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-ray beams are recorded by a detector.[6]

-

Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to final crystal structure determination.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. How To [chem.rochester.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. rigaku.com [rigaku.com]

A Comprehensive Technical Guide to N-(3-bromophenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(3-bromophenyl)furan-2-carboxamide, a molecule of interest within the broader class of furan-2-carboxamide derivatives. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to present its key chemical identifiers, a probable synthetic route, and potential biological activities. The furan-2-carboxamide scaffold is a known pharmacophore, with various derivatives exhibiting promising antibacterial and anticancer properties. This document aims to serve as a foundational resource for researchers investigating this compound, offering insights into its potential applications and methodologies for its study.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| PubChem CID | 853726 | [1] |

| CAS Number | Not explicitly available in searched databases. | |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | |

| SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 | [1] |

| InChI | InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | [1] |

Synthesis Protocol

Proposed Synthesis of this compound

The synthesis involves the acylation of 3-bromoaniline with furan-2-carbonyl chloride in the presence of a base.

Materials:

-

3-bromoaniline

-

Furan-2-carbonyl chloride

-

Triethylamine (Et₃N)

-

Dry Dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in dry dichloromethane (DCM).

-

Add triethylamine (1.0 equivalent) to the reaction mixture.

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the chilled reaction mixture.

-

Allow the reaction to proceed at room temperature for approximately 18 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Potential Biological Activities and Experimental Protocols

The furan-2-carboxamide scaffold is present in numerous compounds with demonstrated biological activity, suggesting that this compound may also possess therapeutic potential. The primary areas of interest based on analogous compounds are antibacterial and anticancer activities.[3][4][5][6]

Antibacterial Activity

Derivatives of furan-2-carboxamide have shown efficacy against various bacterial strains.[2][4] A common method to assess antibacterial potential is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) should be used.

-

Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium.

-

Assay: In a 96-well microtiter plate, inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity

Several furan-2-carboxamide derivatives have exhibited cytotoxic effects against various cancer cell lines.[3][5][6][7][8] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer) should be used.

-

Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, the mechanisms of action of similar furan-2-carboxamide derivatives provide a basis for hypothetical pathways.

As a Microtubule Stabilizing Agent

Some furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents, which arrest the cell cycle and induce apoptosis in cancer cells.[3]

Caption: Hypothetical pathway of this compound as a microtubule stabilizing agent.

As a Quorum Sensing Inhibitor in Bacteria

Furan-2-carboxamide derivatives have also been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[9]

Caption: Postulated mechanism of this compound as a quorum sensing inhibitor.

Logical Workflow for Preliminary Investigation

For researchers initiating studies on this compound, a structured approach is crucial. The following workflow outlines the key stages of a preliminary investigation.

Caption: A logical workflow for the initial investigation of this compound.

Conclusion

This compound represents a molecule of significant interest for further research, particularly in the fields of antibacterial and anticancer drug discovery. While specific experimental data for this compound is currently scarce, the information available for structurally related furan-2-carboxamide derivatives provides a solid foundation for its synthesis and biological evaluation. The protocols and potential mechanisms of action outlined in this guide are intended to facilitate and direct future research efforts into this promising compound. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.

References

- 1. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of N-(3-bromophenyl)furan-2-carboxamide and its analogs. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates likely activities based on robust studies of structurally similar furan-2-carboxamide derivatives. This guide summarizes key findings in anticancer, antimicrobial, and enzyme inhibition activities, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological pathways to facilitate further research and drug development efforts.

Introduction

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous compounds with a wide array of pharmacological properties. The incorporation of a bromophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the biological activity profile of this compound, drawing insights from studies on its close analogs, particularly the well-documented N-(4-bromophenyl)furan-2-carboxamide. The potential therapeutic applications of this class of compounds span oncology, infectious diseases, and neurological disorders.

Predicted Biological Activities and Quantitative Data

Based on the analysis of structurally related compounds, this compound is predicted to exhibit significant anticancer, antibacterial, and enzyme-inhibiting properties. The following tables summarize quantitative data from studies on analogous compounds.

Anticancer Activity

The anticancer potential of furan-2-carboxamide derivatives has been evaluated against various human cancer cell lines. The data suggests that these compounds can induce cytotoxicity and reduce cell viability at micro-molar concentrations.

Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [1][2]

| Compound | Cancer Cell Line | Concentration (µg/mL) | Cell Viability (%) |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 20 | 33.29 |

| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | Not Specified | 35.01 |

| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | Huh-7 | Not Specified | 48.32 |

| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | MCF-7 | Not Specified | 43.96 |

| N-(m-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | Not Specified | 37.31 |

Data extracted from studies on carbamothioyl derivatives of furan-2-carboxamide, which share the core scaffold.

Antibacterial Activity

Analogs of this compound have demonstrated potent activity against clinically relevant, drug-resistant bacterial strains.

Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Analogs [3][4]

| Compound | Bacterial Strain | MIC (µg/mL) |

| N-(4-bromophenyl)furan-2-carboxamide | Acinetobacter baumannii (NDM-positive) | Not specified, but highly effective |

| N-(4-bromophenyl)furan-2-carboxamide | Klebsiella pneumoniae (NDM-positive) | Not specified, but highly effective |

| N-(4-bromophenyl)furan-2-carboxamide | Escherichia coli (NDM-positive) | Not specified, but highly effective |

| N-(4-bromophenyl)furan-2-carboxamide derivative 5g | A. baumannii | Not specified, noted for best meropenem activity |

| N-(4-bromophenyl)furan-2-carboxamide derivative 5h | A. baumannii | Not specified, noted for best meropenem activity |

| N-(4-bromophenyl)furan-2-carboxamide derivative 5i | A. baumannii | Not specified, noted for best meropenem activity |

MIC: Minimum Inhibitory Concentration. NDM: New Delhi metallo-beta-lactamase.

Enzyme Inhibition Activity

Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes relevant to various diseases, such as urease (implicated in infections) and cholinesterases (targets in neurodegenerative diseases).

Table 3: Enzyme Inhibition by Furan/Thiophene-2-Carboxamide Derivatives [5][6][7][8]

| Compound | Enzyme | Inhibition Constant (Ki) |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) | Urease | 0.10 mM |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Acetylcholinesterase (AChE) | 0.10 mM |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Butyrylcholinesterase (BChE) | 0.07 mM |

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on analogous compounds. These protocols can serve as a starting point for the biological activity screening of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, Huh-7, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media to achieve the desired final concentrations. The media in the wells is replaced with media containing the test compound, and the plates are incubated for 48 hours. Doxorubicin can be used as a positive control.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Data Analysis: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Bacterial Culture: Bacterial strains (e.g., A. baumannii, K. pneumoniae, S. aureus) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.

-

Inoculation: The overnight bacterial culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Cholinesterase Inhibition)

This protocol is for assessing the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman method.[6]

-

Reagent Preparation: Prepare solutions of AChE or BChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the DTNB solution.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Absorbance Measurement: The absorbance is measured continuously at 412 nm for a set period using a microplate reader. The rate of reaction is determined from the change in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (concentration of inhibitor causing 50% inhibition) is determined from a dose-response curve.

Visualizations

The following diagrams illustrate a general experimental workflow for biological activity screening and a simplified signaling pathway potentially affected by furan-2-carboxamide derivatives in cancer cells.

References

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. the-enzyme-kinetic-studies-dna-protection-and-antioxidant-activities-of-furan-thiophene-2-carboxamide-derivatives - Ask this paper | Bohrium [bohrium.com]

- 8. International Journal of Chemistry and Technology » Submission » The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives [dergipark.org.tr]

An In-depth Technical Guide to N-(3-bromophenyl)furan-2-carboxamide and its Analogs for Drug Discovery Professionals

Abstract

The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on N-(3-bromophenyl)furan-2-carboxamide and its analogs, providing a comprehensive resource for researchers and drug development professionals. It covers synthetic methodologies, including classical amidation and modern cross-coupling techniques for analog diversification. The guide summarizes key biological activities, such as anticancer, antibacterial, and antibiofilm properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure reproducibility. Furthermore, this guide illustrates the primary mechanisms of action through detailed signaling pathway diagrams, offering insights into the molecular basis of their therapeutic potential.

Introduction

Furan-containing compounds are integral to pharmaceutical development, with the furan ring's electron-rich, aromatic nature enabling diverse interactions with biological targets.[1] The furan-2-carboxamide core, in particular, combines the versatile furan scaffold with a robust carboxamide linker (–CO–NH–), a critical component of peptides known for its stability against hydrolysis.[2][3] This combination has given rise to a vast library of derivatives with significant therapeutic potential.

This guide specifically explores analogs based on the N-(phenyl)furan-2-carboxamide framework, with a focus on halogenated derivatives like this compound. The bromine atom serves as a key functional group for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space and optimization of biological activity.[2][4] These compounds have demonstrated potent activities, including inhibition of cancer cell proliferation, disruption of bacterial growth and communication, and modulation of key enzymatic pathways.

Synthesis and Chemical Properties

The synthesis of N-(aryl)furan-2-carboxamides is typically achieved through a straightforward and efficient amidation reaction. The primary route involves the coupling of furan-2-carbonyl chloride with a substituted aniline.

General Synthesis of N-(bromophenyl)furan-2-carboxamide

The synthesis of the core scaffold, exemplified by the para-isomer N-(4-bromophenyl)furan-2-carboxamide, is well-documented.[2][4] The reaction proceeds by dissolving the corresponding bromoaniline in a dry solvent such as dichloromethane (DCM), followed by the addition of a base, typically triethylamine (Et₃N), to act as an acid scavenger. The mixture is cooled, and furan-2-carbonyl chloride is added, leading to the formation of the amide bond. This reaction is highly efficient, often yielding the product in excellent yields (>90%).[2][3][4]

Analog Diversification via Suzuki-Miyaura Cross-Coupling

The bromo-substituent on the phenyl ring is an ideal handle for diversification using the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl ring and various aryl or heteroaryl boronic acids. This strategy has been successfully employed to generate a wide array of biphenyl and heteroaryl-phenyl analogs of the parent compound, significantly expanding the structure-activity relationship (SAR) landscape.[2][4]

Below is a generalized workflow for the synthesis and diversification of these compounds.

Caption: General synthetic workflow for this compound and its analogs.

Biological Activities and Quantitative Data

Analogs of this compound have been evaluated for a range of biological activities. The following sections and tables summarize the key findings.

Antibacterial and Antibiofilm Activity

Several N-(phenyl)furan-2-carboxamide derivatives have shown promising activity against clinically relevant bacterial strains, including drug-resistant isolates.[2][4] The mechanism is often linked to the inhibition of essential bacterial processes or communication pathways like quorum sensing.[5][6] For instance, certain derivatives have been identified as antagonists of the LasR receptor in Pseudomonas aeruginosa, a key regulator of biofilm formation and virulence.[5][6]

| Compound ID | Structure (Modification on Phenyl Ring) | Target Organism | MIC (µg/mL) | Reference |

| 3 | 4-Bromo | A. baumannii (NDM-positive) | 3.9 | [2] |

| 3 | 4-Bromo | K. pneumoniae (NDM-positive) | 7.8 | [2] |

| 3 | 4-Bromo | E. cloacae (NDM-positive) | 7.8 | [2] |

| 3 | 4-Bromo | MRSA | 15.6 | [2] |

| 5a | 4-(3-chloro-4-fluorophenyl) | A. baumannii (NDM-positive) | 125 | [2] |

| 4f | Carbamothioyl (2,4-dinitrophenyl) | S. aureus | 230 | [7] |

| 4f | Carbamothioyl (2,4-dinitrophenyl) | E. coli | 245 | [7] |

| 4f | Carbamothioyl (2,4-dinitrophenyl) | B. cereus | 295 | [7] |

| Table 1: Minimum Inhibitory Concentration (MIC) of select furan-2-carboxamide analogs. |

Anticancer Activity

The furan-2-carboxamide scaffold is a component of potent anticancer agents.[8][9] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[8][9] Mechanisms of action include microtubule stabilization and the inhibition of key signaling pathways involved in tumor angiogenesis and proliferation, such as the VEGFR-2 pathway.[9][10][11]

| Compound ID | Structure (Modification) | Cell Line | IC₅₀ (µM) | Reference |

| 4 | 2-(4-chlorobenzylidene)hydrazinyl | MCF-7 (Breast) | 4.06 | [8] |

| 7 | 2-(4-(dimethylamino)benzylidene)hydrazinyl | MCF-7 (Breast) | 2.96 | [8] |

| SH09 | Furan-2-carboxamide derivative | HeLa (Cervical) | ~4-8 | [9] |

| 1 | Dihydrofuran precursor | HeLa (Cervical) | 0.08 | [11] |

| 24 | Furan derivative | HeLa (Cervical) | 0.25 | [11] |

| 4d | p-tolylcarbamothioyl | HepG2 (Liver) | <20 µg/mL (% viability 33.29) | [12] |

| 4d | p-tolylcarbamothioyl | Huh-7 (Liver) | <20 µg/mL (% viability 45.09) | [12] |

| 4d | p-tolylcarbamothioyl | MCF-7 (Breast) | <20 µg/mL (% viability 41.81) | [12] |

| Table 2: In Vitro anticancer activity (IC₅₀) of select furan-based analogs. |

Mechanisms of Action & Signaling Pathways

The diverse biological effects of this compound class are attributable to their interaction with multiple signaling pathways.

Anticancer: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that governs angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[13][14][15] Several furan-based compounds act as inhibitors of this pathway. Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream cascades like the PLCγ-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[13][14][16] Furan-2-carboxamide analogs can interfere with this signaling, thus inhibiting angiogenesis.

Caption: Plausible inhibition of the VEGFR-2 signaling pathway by furan-2-carboxamide analogs.

Antibiofilm: Antagonism of LasR Quorum Sensing

In pathogens like P. aeruginosa, quorum sensing (QS) coordinates virulence and biofilm formation. The LasI/LasR system is a primary QS circuit.[17] The synthase LasI produces the autoinducer molecule (3-oxo-C12-HSL), which accumulates with bacterial population density.[17] At a threshold concentration, the autoinducer binds to and activates the transcriptional regulator LasR. The LasR-ligand complex then dimerizes and binds to DNA, activating the expression of genes responsible for virulence factors and biofilm matrix production.[2][18] Furan-2-carboxamide derivatives have been shown to act as antagonists, likely by competing with the native autoinducer for binding to LasR, thereby preventing its activation and suppressing virulence.[5][6]

Caption: Antagonism of the LasR quorum sensing system by furan-2-carboxamide analogs.

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for the synthesis and evaluation of N-(aryl)furan-2-carboxamide derivatives.

Synthesis Protocol: N-(4-bromophenyl)furan-2-carboxamide[2][4]

-

Preparation: Add 4-bromoaniline (1.0 eq.) to a dry Schlenk flask containing anhydrous dichloromethane (DCM, approx. 6.5 mL per mmol of aniline).

-

Basification: Add triethylamine (1.0 eq.) to the reaction mixture.

-

Cooling: Place the flask in an ice bath to cool the mixture to 0 °C.

-

Acylation: Add furan-2-carbonyl chloride (1.0 eq.) dropwise to the cooled mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with diluted HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC)[19][20]

-

Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using broth to achieve the desired concentration range.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator like INT (p-iodonitrotetrazolium violet) can be added to aid visualization; viable bacteria will reduce the dye to a purple color.

Biological Assay Protocol: MTT Assay for Anticancer Activity[21][22][23]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for an additional 24-48 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Reading: Measure the optical density (OD) of the solubilized formazan at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

This compound and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis and the capacity for extensive diversification through modern chemical techniques make them an attractive scaffold for drug discovery programs. The demonstrated efficacy against cancer cell lines and pathogenic bacteria, coupled with growing insights into their molecular mechanisms, underscores their importance. This guide provides a foundational resource to accelerate further research and development of this promising chemical class. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate their in vitro potency into clinical success.

References

- 1. protocols.io [protocols.io]

- 2. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 14. musechem.com [musechem.com]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 17. youtube.com [youtube.com]

- 18. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-bromophenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of N-(3-bromophenyl)furan-2-carboxamide, a valuable intermediate in medicinal chemistry and drug discovery. The procedure involves the acylation of 3-bromoaniline with furan-2-carbonyl chloride in the presence of a mild base. This method is straightforward, efficient, and analogous to established procedures for similar substituted anilines, offering high yields and purity.

Introduction

Furan-2-carboxamide derivatives are prominent scaffolds in pharmaceutical sciences, exhibiting a wide range of biological activities. Their structural rigidity and capacity for hydrogen bonding make them ideal candidates for designing enzyme inhibitors and receptor antagonists. The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines a reliable protocol for the gram-scale synthesis of this compound.

Reaction Scheme

Figure 1. Synthesis of this compound from 3-bromoaniline and furan-2-carbonyl chloride.

Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous compound, N-(4-bromophenyl)furan-2-carboxamide.[1]

Materials and Equipment:

-

3-Bromoaniline (C₆H₆BrN)

-

Furan-2-carbonyl chloride (C₅H₃ClO₂)

-

Triethylamine (TEA, Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 6.5 mL per mmol of aniline).

-

Base Addition: Add triethylamine (1.0 eq.) to the solution.

-

Cooling: Place the reaction flask in an ice bath and stir the mixture for 10-15 minutes to cool it to 0 °C.

-

Acylation: Slowly add furan-2-carbonyl chloride (1.0 eq.) dropwise to the cooled, stirring mixture. A precipitate (triethylammonium chloride) may form upon addition.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound Name | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equiv. | Expected Yield (%) | Physical State |

| 3-Bromoaniline | C₆H₆BrN | 172.03 | User defined | 1.0 | N/A | Liquid |

| Furan-2-carbonyl chloride | C₅H₃ClO₂ | 130.52 | User defined | 1.0 | N/A | Liquid |

| Triethylamine | C₆H₁₅N | 101.19 | User defined | 1.0 | N/A | Liquid |

| This compound | C₁₁H₈BrNO₂ | 266.09 | - | - | ~90-95% | Solid |

Note: The yield is estimated based on analogous reactions.[1] Actual yield may vary.

Expected Characterization Data: While specific experimental data for the 3-bromo isomer is not readily available in the cited literature, the following characteristics can be anticipated based on its structure and data from similar compounds.[1][2]

-

¹H NMR (DMSO-d₆): Expect signals for the furan ring protons (dd, dd, dd), aromatic protons on the bromophenyl ring (m), and a singlet for the amide proton (NH) above 10 ppm.

-

¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbon (~157 ppm), carbons of the furan ring, and carbons of the bromophenyl ring.

-

Mass Spectrometry (EI/MS): Expect a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point: Expected to be a solid with a defined melting point, likely above 100 °C.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Carboxamides using Furan-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent for the preparation of furan-2-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the furan-2-carboxamide scaffold. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the acyl chloride group allows for straightforward amide bond formation with a wide array of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines. This document provides detailed application notes and experimental protocols for the synthesis of various furan-2-carboxamides, supported by quantitative data and reaction workflows.

General Reaction Scheme

The synthesis of furan-2-carboxamides from furan-2-carbonyl chloride and an amine is typically carried out via a nucleophilic acyl substitution reaction. The reaction generally proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for the synthesis of furan-2-carboxamides.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various furan-2-carboxamides.

| Product Name | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | M.p. (°C) | Spectroscopic Data |

| N-(4-bromophenyl)furan-2-carboxamide | 4-bromoaniline | Et₃N | Dichloromethane | Not Specified | 94 | Not Specified | Not Specified in abstract[1] |

| N-(2,2-Diphenylethyl)furan-2-carboxamide | 2,2-diphenylethan-1-amine | Triethylamine | Dichloromethane | 30 min | 93 | 118-120 | ¹H NMR, ¹³C NMR, IR, MS[2] |

| N-(4-Benzamidophenyl)furan-2-carboxamide | N-(4-aminophenyl)benzamide | Not specified | Tetrahydrofuran | 20 h | 84 | 284–286 | ¹H NMR, ¹³C NMR, HRMS, IR[3] |

| N-(3-(Phenylcarbamoyl)phenyl)furan-2-carboxamide | 3-aminobenzanilide | Not specified | Tetrahydrofuran | 20 h | 87 | 235–237 | Not fully specified[3] |

| N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | N-(4-aminophenyl)-4-fluorobenzamide | Not specified | Tetrahydrofuran | 20 h | 56 | 241–243 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR[3] |

| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | N-(4-aminophenyl)-4-methoxybenzamide | Not specified | Tetrahydrofuran | 20 h | 47 | 275–277 | ¹H NMR, ¹³C NMR, HRMS, IR[3] |

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-Diphenylethyl)furan-2-carboxamide[2]

This protocol details the synthesis of an N-aliphatic furan-2-carboxamide using the Schotten-Baumann reaction conditions.

Materials:

-

2,2-diphenylethan-1-amine

-

Furan-2-carbonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Prepare a solution of 2,2-diphenylethan-1-amine (1.0 mmol) in dichloromethane (30 mL).

-

To this solution, add an equimolar amount of furan-2-carbonyl chloride (1.0 mmol).

-

Stir the reaction mixture for 10 minutes at room temperature.

-

Slowly add triethylamine (1.5 mmol) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product by an appropriate method, such as column chromatography, to yield the pure N-(2,2-diphenylethyl)furan-2-carboxamide.

Characterization Data:

-

Yield: 93%

-

Melting Point: 118–120 °C

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (t, J = 5.7 Hz, 1H), 7.76 (dd, J = 1.8, 0.8 Hz, 1H), 7.35–7.26 (m, 8H), 7.25–7.12 (m, 2H), 7.02 (dd, J = 3.4, 0.8 Hz, 1H), 6.56 (dd, J = 3.5, 1.8 Hz, 1H), 4.41 (t, J = 7.9 Hz, 1H), 3.87 (dd, J = 8.0, 5.7 Hz, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 157.30, 146.90, 143.12, 142.98, 128.70, 128.67, 127.87, 127.81, 126.54, 126.51, 113.88, 111.75, 51.27, 43.15.

-

IR (KBr, cm⁻¹): 3295 (N-H), 1635 (C=O), 1547 (N-H bend).

-

MS (ESI): m/z [M+H]⁺ calcd for C₁₉H₁₈NO₂: 292.13; found: 292.13.

Protocol 2: General Synthesis of N-Aryl-Furan-2-Carboxamides[3]

This protocol describes a general method for the synthesis of furan-2-carboxamides from furan-2-carboxylic acid, which is readily converted to furan-2-carbonyl chloride in situ or in a preceding step. The provided example uses an activating agent (CDI), but the principle is similar for the acyl chloride.

Materials:

-

Furan-2-carboxylic acid (or Furan-2-carbonyl chloride)

-

Appropriate substituted aniline

-

1,1'-Carbonyldiimidazole (CDI) (if starting from the carboxylic acid)

-

Tetrahydrofuran (THF)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Aqueous Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Procedure:

-

If starting from furan-2-carboxylic acid, dissolve it (0.22 mmol) and CDI (0.33 mmol) in THF (0.5 mL). Heat the mixture at 45 °C for 2 hours to form the activated intermediate. If using furan-2-carbonyl chloride, this activation step is not necessary.

-

To the solution of the activated furan species (or a solution of furan-2-carbonyl chloride), add the corresponding aniline (0.24 mmol).

-

Heat the reaction mixture for an additional 20 hours.

-

After cooling to room temperature, remove the THF under vacuum.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic phase sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired furan-2-carboxamide.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the synthesis and purification of furan-2-carboxamides and a conceptual representation of their potential role in modulating a biological signaling pathway.

Caption: A typical experimental workflow for carboxamide synthesis.

Caption: Conceptual signaling pathway modulation by furan-2-carboxamides.

Safety and Handling

Furan-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. For detailed safety information, consult the Safety Data Sheet (SDS) for furan-2-carbonyl chloride.

These application notes and protocols provide a foundation for the synthesis and exploration of furan-2-carboxamides. The straightforward nature of the reaction allows for the generation of diverse compound libraries for screening in drug discovery programs.

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification of N-(3-bromophenyl)furan-2-carboxamide by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of N-(3-bromophenyl)furan-2-carboxamide using silica gel column chromatography. The methodology is based on established procedures for analogous compounds and is designed to yield a high-purity product suitable for further research and development. This guide includes recommended solvent systems, data presentation in tabular format, and visual workflows to aid in experimental execution.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a pure sample for characterization and further use. Column chromatography is a widely employed and effective technique for the purification of such compounds. This document outlines a standard protocol for the purification of this compound on a silica gel stationary phase using a hexane and ethyl acetate mobile phase.

Data Presentation

Effective purification is monitored by Thin Layer Chromatography (TLC) and the final product is characterized to confirm its purity. Below are tables summarizing typical data obtained during the purification process.

Table 1: Thin Layer Chromatography (TLC) Data

| Compound/Mixture | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |

| Crude Reaction Mixture | 70:30 | Multiple Spots | UV (254 nm) |

| This compound | 70:30 | ~0.4 | UV (254 nm) |

| Starting Material 1 (3-bromoaniline) | 70:30 | Varies | UV (254 nm) |

| Starting Material 2 (Furan-2-carbonyl chloride) | 70:30 | Varies | UV (254 nm) |

Table 2: Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Column Dimensions | 2.5 cm diameter, 30 cm length |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate |

| Elution Gradient | 100% Hexane to 70:30 Hexane:Ethyl Acetate |

| Flow Rate | ~5-10 mL/min |

| Fraction Size | 15 mL |

| Typical Product Yield | >90% (from crude) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

TLC plates (silica gel coated)

-

Glass chromatography column

-

Separatory funnel (for loading)

-

Beakers and Erlenmeyer flasks

-

Test tubes for fraction collection

-

Rotary evaporator

-

UV lamp for TLC visualization

Preparation of the Column

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Prepare a slurry of silica gel in 100% hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

-

Drain the solvent until the level is just above the sand.

Sample Loading

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

-

Carefully add the sample solution to the top of the column using a pipette.

-

Drain the solvent until the sample has entered the silica gel.

-

Gently add a small amount of the initial eluent to wash the sides of the column and allow it to enter the silica gel.

Elution and Fraction Collection

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

100% Hexane (2 column volumes)

-

95:5 Hexane:Ethyl Acetate (2 column volumes)

-

90:10 Hexane:Ethyl Acetate (2 column volumes)

-